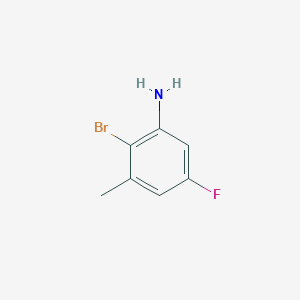

2-Bromo-5-fluoro-3-methylaniline

Descripción general

Descripción

2-Bromo-5-fluoro-3-methylaniline is an organic compound with the molecular formula C7H7BrFN It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and a methyl group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of 3-methylaniline.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-fluoro-3-methylaniline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, such as nitration and sulfonation.

Cross-Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are commonly used.

Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are typically employed

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while cross-coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of 2-Bromo-5-fluoro-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. Common methods include:

- Bromination and Fluorination : The initial steps often involve brominating and fluorinating 3-methylaniline.

- Industrial Production Techniques : In industrial settings, optimized reaction conditions such as continuous flow reactors and advanced purification methods (e.g., recrystallization and chromatography) are employed to ensure high yield and purity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique reactivity allows it to participate in various chemical reactions:

- Nucleophilic Substitution : The bromine and fluorine atoms can be replaced by other nucleophiles.

- Electrophilic Aromatic Substitution : The compound can undergo further substitutions on the aromatic ring.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed reactions such as Suzuki-Miyaura coupling, making it valuable for synthesizing complex organic molecules.

Pharmaceutical Research

In pharmaceutical research, this compound is utilized in the development of new drugs and therapeutic agents. Its halogenated structure allows for modifications that can enhance biological activity or selectivity against specific targets. For instance:

- Drug Design : The compound's ability to form stable intermediates makes it suitable for synthesizing active pharmaceutical ingredients (APIs).

- Medicinal Chemistry : It is involved in the design of compounds that target specific biological pathways, contributing to the development of novel therapeutics .

Material Science

The compound is also employed in material science for synthesizing advanced materials with tailored electronic and optical properties. Its unique structural features enable the creation of materials that can be used in:

- Organic Electronics : Such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Nanotechnology : In creating nanomaterials with specific functionalities due to its reactive sites .

-

Case Study on Drug Development :

A study published in a leading journal highlighted the use of this compound as a key intermediate in synthesizing a novel class of anti-cancer agents. The compound's unique reactivity allowed for efficient modifications leading to enhanced potency against specific cancer cell lines. -

Material Science Application :

Researchers have utilized this compound in developing new organic semiconductors that exhibit improved charge transport properties, demonstrating its potential in next-generation electronic devices.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-fluoro-3-methylaniline in various applications involves its ability to participate in diverse chemical reactions. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4-fluoro-3-methylaniline

- 2-Bromo-5-fluoro-4-methylaniline

- 3-Bromo-5-methylaniline

Uniqueness

2-Bromo-5-fluoro-3-methylaniline is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This unique structure makes it particularly valuable in certain synthetic applications and pharmaceutical research .

Actividad Biológica

2-Bromo-5-fluoro-3-methylaniline (C₇H₇BrFN) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural properties allow it to serve as a versatile building block for synthesizing more complex molecules. This article explores the biological activity of this compound, including its pharmacological effects, toxicity, and potential applications.

- Molecular Formula: C₇H₇BrFN

- Molecular Weight: 204.04 g/mol

- CAS Number: 1463053-93-1

Biological Activity Overview

This compound exhibits significant biological activity, particularly in the context of its use in drug discovery and development. Its biological effects can be categorized into several areas:

1. Anticancer Properties

Research indicates that derivatives of aniline compounds, including this compound, have shown potential anticancer activity. For instance, studies have demonstrated that certain aniline derivatives can induce apoptosis in cancer cells, particularly in HeLa cells (cervical cancer cell line) .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.

3. Toxicological Profile

The toxicological profile of this compound suggests moderate toxicity. It is classified under acute toxicity categories, indicating potential harmful effects upon exposure:

- Acute Toxicity (Oral): Harmful if swallowed.

- Skin Irritation: Causes skin irritation.

- Eye Irritation: Causes serious eye irritation.

These classifications highlight the need for careful handling and utilization in laboratory settings .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Propiedades

IUPAC Name |

2-bromo-5-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRKUQZCTNUGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.